molecular formula C18H32Cl2N4O B2858140 N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride CAS No. 2418731-67-4

N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride

Cat. No.: B2858140
CAS No.: 2418731-67-4
M. Wt: 391.38
InChI Key: FQVBRDMNAPEFEE-UHFFFAOYSA-N
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Description

N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide; dihydrochloride is a synthetic small molecule characterized by a pyrazole-3-carboxamide core substituted with a cyclohexyl group at position 1 and an N-[(1-aminocycloheptyl)methyl] side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O.2ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;;/h10,13,15H,1-9,11-12,14,19H2,(H,20,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBRDMNAPEFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=NN(C=C2)C3CCCCC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide; dihydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and immunomodulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes a pyrazole ring and a cyclohexyl group. Its chemical formula is represented as follows:

C15H22N4O22HCl\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}_{2}\cdot 2\text{HCl}

N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide acts primarily through its interaction with specific molecular targets involved in cell proliferation and survival pathways. Notably, it has been identified as a cereblon binder , which plays a crucial role in the ubiquitin-proteasome system. This interaction facilitates the degradation of Ikaros and Aiolos proteins, which are implicated in various hematological malignancies such as multiple myeloma .

Biological Activity Profiles

The biological activity of the compound can be summarized in the following table:

Activity Mechanism Target Reference
Inhibition of cell growthCereblon bindingIkaros/Aiolos
ImmunomodulationModulation of immune responseImmune cells
Reduction of angiogenesisAnti-angiogenic propertiesEndothelial cells
Proliferation inhibitionInduction of apoptosisCancer cells

Study 1: Efficacy in Multiple Myeloma

A study demonstrated that N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide exhibited potent anti-proliferative effects on multiple myeloma cell lines. The compound was shown to enhance apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent for hematological cancers .

Study 2: Immunomodulatory Effects

Research highlighted the compound’s ability to modulate immune responses by enhancing T-cell activation and reducing regulatory T-cell activity. This was particularly significant in preclinical models where immune checkpoint inhibitors were used alongside this compound, resulting in improved tumor regression .

Study 3: Angiogenesis Inhibition

In vitro studies indicated that the compound could significantly reduce endothelial cell migration and tube formation, essential processes in angiogenesis. This suggests its potential application in treating solid tumors where angiogenesis plays a critical role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Pyrazole vs. Benzimidazole Derivatives: Benzimidazole derivatives (e.g., B1 and B8 in ) feature a fused bicyclic aromatic system, often associated with antiparasitic or antiviral activity.
  • Pyrazole vs. Isoquinoline Sulfonamides: The H-series inhibitors () utilize an isoquinoline sulfonamide backbone, known for protein kinase A (PKA) inhibition. The target compound’s pyrazole-carboxamide lacks the sulfonamide moiety, which may reduce off-target effects but also alter binding affinity to kinase ATP pockets .

Substituent Variations

  • Cyclohexyl vs. Fluorophenyl Groups: The compound in , N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, includes a 4-fluorophenyl group, enhancing π-π stacking with aromatic residues in target proteins.
  • Cycloheptylamine vs. Cyclopentylamine Side Chains: lists analogs with cyclopentylamine (N-[(1-aminocyclopentyl)methyl]...) instead of cycloheptylamine. The larger cycloheptyl ring in the target compound may increase conformational flexibility, enabling adaptation to diverse binding pockets .

Salt Forms and Solubility

  • Dihydrochloride vs. Free Base :
    The dihydrochloride salt form (shared with compounds in and ) improves water solubility compared to free bases. For example, chlorhexidine dihydrochloride () achieves ~20 mg/mL solubility, whereas free bases often require organic solvents for dissolution .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog () H-89 ()
Molecular Weight ~336–372 g/mol (estimated) 401.23 g/mol 514.42 g/mol
Solubility High (dihydrochloride salt) Moderate (free base) High (dihydrochloride salt)
Key Substituents Cyclohexyl, Cycloheptylamine 4-Fluorophenyl, Cyclohexylmethyl p-Bromocinnamyl, Isoquinoline
Therapeutic Potential Kinase inhibition (hypothesized) Anticancer/antimicrobial PKA inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride?

  • Methodology :

  • Step 1 : Begin with precursor functionalization. For pyrazole derivatives, reactions often involve coupling cyclohexyl groups to the pyrazole core using carbodiimide-mediated amidation or nucleophilic substitution .
  • Step 2 : Introduce the aminocycloheptylmethyl moiety via reductive amination or alkylation, ensuring pH control (e.g., buffered at 7–8) to avoid side reactions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, DCM/MeOH gradients) and confirm purity using HPLC (>95%) .
  • Key Parameters : Solvent choice (DMF or dichloromethane for solubility), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.1 for amine:carbonyl) are critical .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclohexyl and pyrazole ring integration. For diastereomers, NOESY or COSY experiments resolve stereochemical ambiguities .
  • Mass Spectrometry (HRMS) : Validate molecular weight and chloride counterion presence .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Initial Screening :

  • In vitro Binding Assays : Use fluorescence polarization or SPR to assess target engagement (e.g., kinase or GPCR targets) .
  • Cytotoxicity Profiling : Test against HEK-293 or HepG2 cells (MTT assay) at 1–100 µM to establish IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary temperature (30–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal parameters .
  • By-Product Analysis : Use LC-MS to track impurities (e.g., over-alkylation products) and adjust reagent addition rates .
    • Case Study : A 15% yield increase was achieved by switching from DMF to dichloromethane, reducing carboxamide hydrolysis .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent IC50_{50} values across studies)?

  • Troubleshooting Framework :

  • Assay Variability : Compare buffer conditions (e.g., Tris vs. HEPES) and cell passage numbers .
  • Compound Stability : Test if the dihydrochloride form degrades under assay conditions (HPLC monitoring at 24/48 hrs) .
  • Theoretical Alignment : Link discrepancies to target off-rate kinetics or allosteric modulation hypotheses .

Q. What computational strategies can predict structure-activity relationships (SAR) for analogs?

  • In silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with target binding pockets (e.g., cyclohexyl group hydrophobicity in kinase ATP sites) .
  • QSAR Modeling : Train models on IC50_{50} data from analogs to prioritize substituents (e.g., aminocycloheptyl vs. aminocyclohexyl) .

Q. What role does stereochemistry play in biological activity, and how can it be controlled?

  • Stereochemical Impact :

  • Case Example : A study on a related cycloheptyl-pyrazole analog showed a 10-fold difference in potency between (R)- and (S)-enantiomers due to steric clashes in the target pocket .
  • Resolution Methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) .

Q. How can researchers design analogs to explore the pharmacophore while maintaining solubility?

  • Analog Strategy :

  • Scaffold Hopping : Replace pyrazole with oxadiazole (improves metabolic stability) or introduce polar groups (e.g., hydroxyls) on the cycloheptyl ring .
  • Salt Forms : Compare dihydrochloride vs. mesylate salts for solubility in PBS (pH 7.4) .

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